Home > Products > Building Blocks P7647 > 3,5-Diaminophenylboronic acid
3,5-Diaminophenylboronic acid - 89641-16-7

3,5-Diaminophenylboronic acid

Catalog Number: EVT-1715302
CAS Number: 89641-16-7
Molecular Formula: C6H9BN2O2
Molecular Weight: 151.96 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3,5-Dicaffeoyl-epi-quinic acid (DCEQA)

Compound Description: 3,5-Dicaffeoyl-epi-quinic acid (DCEQA), a phenolic compound found in Atriplex gmelinii, exhibits potent anti-photoaging and anti-inflammatory properties [, , ]. It achieves this by inhibiting matrix metalloproteinases (MMPs), enzymes involved in collagen degradation. Additionally, DCEQA protects against UVB-induced damage by alleviating oxidative stress, suppressing proinflammatory responses, and boosting antioxidant enzyme activity []. It also exhibits antiadipogenesis activity by activating AMPK and downregulating MAPK signaling pathways [].

3,5-Dinitro-2-methylbenzoic acid

Compound Description: This compound's solubility in various solvents was studied across a range of temperatures [].

3,5-di(3′,5′-dicarboxylphenyl)benzoic acid (H5L)

Compound Description: This pentacarboxylate ligand is used to construct a microporous metal–organic framework (MOF) []. This MOF exhibits luminescence and can selectively detect metal ions like Fe3+, Fe2+, Cu2+, and Ag+, as well as nitroaromatic compounds. It also demonstrates photocatalytic activity in degrading organic dyes.

Overview

3,5-Diaminophenylboronic acid is an organic compound that belongs to the class of boronic acids, characterized by the presence of both amino groups and a boronic acid functional group. It is primarily used in organic synthesis and medicinal chemistry due to its ability to act as a versatile building block for various chemical reactions.

Source

The compound can be synthesized through several methods, typically involving the reaction of aryl halides with boron reagents in the presence of catalysts. Its molecular formula is C6H8BNO2C_6H_8BNO_2, and it has a molecular weight of 136.94 g/mol. The compound's CAS number is 30418-59-8, and it is also known by its InChI key: JMZFEHDNIAQMNB-UHFFFAOYSA-N .

Classification

3,5-Diaminophenylboronic acid is classified as an arylboronic acid. Arylboronic acids are compounds that contain a boron atom bonded to an aromatic ring, which can undergo various chemical transformations, including Suzuki coupling reactions, making them crucial in synthetic organic chemistry .

Synthesis Analysis

Methods

The synthesis of 3,5-diaminophenylboronic acid typically involves the following methods:

  1. Coupling Reactions: A common method includes the coupling of 3-nitrobenzophenone with diboron reagents under palladium catalysis. The reaction involves heating the components in a suitable solvent such as dioxane or tetrahydrofuran, followed by quenching with water to yield the desired product .
  2. Reduction Processes: After coupling, the nitro group can be reduced to an amino group through hydrolysis and subsequent treatment with acids and bases to purify the product .
  3. Alternative Synthesis: Other methods may include the use of aryl halides in combination with triisopropyl borate and organolithium reagents under controlled temperatures .

Technical Details

The reaction conditions often involve inert atmospheres to prevent oxidation and moisture interference. Various solvents can be employed depending on the specific reaction requirements, with dioxane being favored for its efficiency in large-scale productions .

Molecular Structure Analysis

Structure

The structure of 3,5-diaminophenylboronic acid features:

  • A benzene ring substituted at positions 3 and 5 with amino groups.
  • A boronic acid functional group attached to the aromatic system.

The structural formula can be represented as:

C6H4(NH2)B OH 2\text{C}_6\text{H}_4(\text{NH}_2)\text{B OH }_2

Data

  • Molecular Weight: 136.94 g/mol
  • Boiling Point: Not available
  • Hydrogen Bond Donors/Acceptors: 3 / 2
  • Rotatable Bonds: 1
  • Topological Polar Surface Area: 66.48 Ų .
Chemical Reactions Analysis

Reactions

3,5-Diaminophenylboronic acid participates in several important chemical reactions:

  1. Suzuki Coupling Reaction: This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it essential for synthesizing complex organic molecules .
  2. Borylation Reactions: The compound can also undergo borylation reactions where it acts as a borylating agent in various organic transformations.

Technical Details

In Suzuki coupling reactions, conditions such as temperature, solvent choice, and catalyst type significantly influence yield and selectivity. For instance, using palladium catalysts under mild conditions can enhance reaction efficiency while minimizing by-products .

Mechanism of Action

The mechanism of action for 3,5-diaminophenylboronic acid primarily revolves around its ability to form stable complexes with electrophiles during chemical reactions:

  1. Formation of Boronate Esters: The boron atom in the compound forms a temporary bond with nucleophiles (like alcohols or amines) during reactions.
  2. Catalytic Role: In palladium-catalyzed reactions, it facilitates cross-coupling by stabilizing intermediates through coordination chemistry.

This mechanism is crucial for its application in synthesizing pharmaceuticals and agrochemicals .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and alcohols due to its polar functional groups.

Chemical Properties

  • Reactivity: Exhibits reactivity typical of boronic acids, including susceptibility to oxidation and hydrolysis.
  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture which can lead to hydrolysis.

Relevant data indicates that careful handling and storage are necessary to maintain purity and reactivity .

Applications

3,5-Diaminophenylboronic acid finds extensive applications in:

  • Organic Synthesis: Used as a key reagent in Suzuki coupling reactions for constructing complex organic frameworks.
  • Pharmaceutical Development: Its derivatives have been explored for potential therapeutic applications due to their biological activity.
  • Material Science: Employed in developing new materials through polymerization processes involving boron chemistry.
Introduction to Boronic Acids in Medicinal Chemistry

Historical Evolution of Boron-Containing Therapeutics

The therapeutic application of boron compounds spans centuries, beginning with folk medicine practices utilizing borax (Na₂B₄O₇·10H₂O) and boric acid (B(OH)₃) as mild antiseptics and preservatives. Early 20th-century reports suggested potential toxicity at high doses (77–699 mg/day), temporarily limiting pharmaceutical interest. However, modern toxicological assessments clarified that boron is an essential nutrient in humans, with the World Health Organization recommending a daily intake of 0.4 mg B/kg body weight [1] [8].

The mid-20th century witnessed two pivotal developments:

  • Boron Neutron Capture Therapy (BNCT): Introduced in the 1950s, BNCT exploits the nuclear capture reaction of non-radioactive boron-10 (¹⁰B) with thermal neutrons to generate high-energy alpha particles (⁴He) and lithium nuclei (⁷Li). This approach requires selective accumulation of ¹⁰B-containing agents (e.g., boronophenylalanine or BPA) in tumor cells. While clinical translation faced challenges due to biodistribution limitations, BNCT established boron as a therapeutically viable element [1] [6].
  • Diazaborines: Discovered in the 1960s, these boron-containing heterocycles demonstrated antibacterial activity by inhibiting enoyl-acyl carrier protein reductase (ENR), a key enzyme in bacterial fatty acid biosynthesis. The boron atom forms a covalent adduct with the 2′-hydroxyl of NAD(P)H’s nicotinamide ribose, disrupting lipid metabolism in Gram-negative pathogens [1].

The 21st century marked boron’s ascendancy in mainstream drug development, catalyzed by the 2003 FDA approval of bortezomib (Velcade®), a dipeptidyl boronic acid proteasome inhibitor for multiple myeloma. Its clinical success validated boronic acids as drug scaffolds, leading to four additional approvals:

  • Tavaborole (Kerydin®, 2014): A benzoxaborole antifungal inhibiting leucyl-tRNA synthetase.
  • Crisaborole (Eucrisa®, 2016): A benzoxaborole phosphodiesterase-4 inhibitor for atopic dermatitis.
  • Ixazomib (Ninlaro®, 2015): A boronic acid proteasome inhibitor for multiple myeloma.
  • Vaborbactam (Vabomere®, 2017): A cyclic boronic acid β-lactamase inhibitor [1] [6] [8].

Table 1: FDA-Approved Boron-Containing Therapeutics

CompoundYear ApprovedTherapeutic CategoryMolecular Target
Bortezomib2003Antineoplastic20S Proteasome
Tavaborole2014AntifungalLeucyl-tRNA Synthetase
Crisaborole2016Anti-inflammatoryPhosphodiesterase-4 (PDE-4)
Ixazomib2015Antineoplastic20S Proteasome
Vaborbactam2017β-Lactamase InhibitorSerine β-Lactamases (KPC-2)

Concurrently, natural boron-containing antibiotics like boromycin (isolated from Streptomyces antibioticus) and aplasmomycin were discovered, exhibiting potent activity against Mycobacterium tuberculosis and HIV. These macrocyclic compounds inspired synthetic efforts to optimize boron-based pharmacophores for enhanced bioavailability and target engagement [6].

Role of Boronic Acid Functional Groups in Bioactive Molecule Design

Boronic acids confer distinctive advantages in molecular design due to their:

Reversible Covalent Binding Mechanism

At physiological pH, aryl boronic acids predominantly exist as trigonal planar, uncharged species (pKₐ ~8–10). Upon encountering nucleophiles—such as the hydroxyl groups of serine in enzyme active sites or diols in carbohydrates—they reversibly form tetrahedral boronate esters. This equilibrium is governed by:$$ \ce{R-B(OH)2 + Nu <=> R-B(OH)2Nu <=> R-B(OH)Nu- + H+} $$Where Nu represents a nucleophile (e.g., serine OH, catechol, diol). The reversible covalent inhibition enables potent yet transient target engagement, reducing off-target effects compared to irreversible inhibitors. For 3,5-diaminophenylboronic acid, the electron-donating amino groups lower the pKₐ of the boronic acid, enhancing its propensity to form anionic tetrahedral complexes at physiological pH [3] [4] [8].

Structural Modifications and Electronic Tuning

The reactivity and binding affinity of boronic acids are exquisitely sensitive to substituent effects:

  • Ortho-substituents: Electron-withdrawing groups (e.g., -COOH) decrease pKₐ, favoring boronate formation. In serine β-lactamase inhibitors, ortho-acrylic acid derivatives exhibit nanomolar affinity (Kᵢ = 0.11 μM against GES-5) due to electrostatic interactions with conserved arginine residues.
  • Meta-substituents: Enhance selectivity for specific enzyme classes. Meta-acrylic acid derivatives show >20-fold selectivity for AmpC cephalosporinases (Kᵢ = 1.45 μM) over class A β-lactamases [2].

Table 2: Influence of Substituent Position on β-Lactamase Inhibition by Phenylboronic Acids

CompoundStructureKᵢ (μM) vs KPC-2 (Class A)Kᵢ (μM) vs AmpC (Class C)
Ortho-derivative 22.4341.7
Meta-derivative 331.21.45

Enzyme Inhibition via Transition-State Mimicry

Boronic acids excel as protease inhibitors by mimicking tetrahedral transition states during peptide hydrolysis:

  • Proteasome Inhibition: Bortezomib’s boronic acid binds the catalytic threonine of the 20S proteasome, forming a stable but reversible transition-state analog with Kᵢ ~0.6 nM.
  • β-Lactamase Inhibition: Vaborbactam covalently acylates serine in Klebsiella pneumoniae carbapenemase (KPC-2), protecting β-lactam antibiotics from hydrolysis. Its cyclic boronic acid scaffold optimizes geometric complementarity with the active site [1] [6].

Molecular Recognition and Drug Delivery

The diol-binding specificity of boronic acids enables targeted delivery:

  • Mucoadhesive Systems: Phenylboronic acid-decorated nanostructured lipid carriers (NLCs) functionalized with chondroitin sulfate form covalent complexes with sialic acid residues in ocular mucin. This enhances corneal retention 2.3-fold compared to non-boronated NLCs, improving drug bioavailability for dry eye syndrome [5] [10].
  • Glucose-Responsive Insulin Delivery: Boronic acid-based hydrogels swell in response to elevated glucose, facilitating insulin release via competitive binding. Systems incorporating 3-aminophenylboronic acid achieve glucose-sensitive insulin release at physiological pH when copolymerized with pKa-modulating monomers [10].
  • Cancer Cell Targeting: Sialic acid overexpression on tumor cells facilitates selective uptake of phenylboronic acid-functionalized nanoparticles (e.g., quantum dots, polymeric micelles) via boronate ester formation [10].

Table 3: Functional Roles of Boronic Acids in Bioactive Molecule Design

Functional RoleMechanismExample Application
Reversible Covalent InhibitionTetrahedral transition-state mimicryBortezomib (proteasome), Vaborbactam (β-lactamase)
pKa ModulationElectron-donating/withdrawing substituentsGlucose-sensitive insulin release systems
Targeted Drug DeliveryDiol/sialic acid complexationOcular mucoadhesive carriers, tumor targeting
Bioisostere for Carboxylic AcidSimilar geometry, enhanced membrane permeabilityPeptidomimetics for protease inhibitors

Bioisosteric Replacement

Boronic acids serve as carboxylic acid bioisosteres due to comparable pKₐ ranges and geometric similarity. Key advantages include:

  • Enhanced membrane permeability of boropeptides vs carboxylate counterparts.
  • Improved metabolic stability by resisting esterase-mediated hydrolysis.
  • Ability to form internal coordination complexes with adjacent amide carbonyls, preorganizing conformation for target binding [3] [6] [8].

Compound List

  • 3,5-Diaminophenylboronic acid
  • Bortezomib
  • Tavaborole
  • Crisaborole
  • Ixazomib
  • Vaborbactam
  • Boromycin
  • Aplasmomycin
  • Benzoxaborole
  • Diazaborine

Properties

CAS Number

89641-16-7

Product Name

3,5-Diaminophenylboronic acid

IUPAC Name

(3,5-diaminophenyl)boronic acid

Molecular Formula

C6H9BN2O2

Molecular Weight

151.96 g/mol

InChI

InChI=1S/C6H9BN2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,8-9H2

InChI Key

VUQKYHBFROJAFA-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC(=C1)N)N)(O)O

Canonical SMILES

B(C1=CC(=CC(=C1)N)N)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.